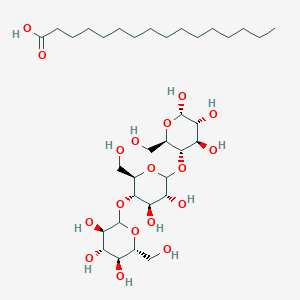
Dextrine palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextrine palmitate is a modified starch ester synthesized by reacting corn-derived dextrin with palmitic acid. This compound is known for its unique properties, including enhanced emulsification, solubility, and stability compared to other starch derivatives. It is widely used in the food, pharmaceutical, and cosmetic industries due to its ability to act as an emulsifier and stabilizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dextrin palmitate involves the esterification of dextrin with palmitic acid. The process typically includes the following steps :
- Dispersing dextrin in an amide solvent and heating to 150-160°C.
- Adding palmitic acid and sulfamic acid to the mixture, followed by stirring and reacting at 150-160°C for 8-12 hours.
- Washing the product with alcohol and water multiple times to remove impurities.
- Collecting the solid product, drying, pulverizing, and performing magnetic separation to obtain the final product.
Industrial Production Methods: Industrial production of dextrin palmitate follows similar steps but on a larger scale. The process aims to achieve high synthesis yield and stable product performance .
Análisis De Reacciones Químicas
Types of Reactions: Dextrin palmitate primarily undergoes esterification reactions. The compound is synthesized by the esterification of dextrin, a carbohydrate derived from starch, with palmitic acid, a fatty acid.
Common Reagents and Conditions:
Reagents: Dextrin, palmitic acid, and a catalyst such as sulfuric acid.
Conditions: The reaction is typically carried out in a suitable solvent like toluene, under reflux for several hours.
Major Products: The major product of this reaction is dextrin palmitate, which exhibits emulsifying properties.
Aplicaciones Científicas De Investigación
Dextrin palmitate has a wide range of applications in scientific research, including :
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biological assays.
Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions and disperse active pharmaceutical ingredients.
Industry: Commonly used in the food industry as an emulsifier in products like salad dressings and mayonnaise, and in the cosmetic industry as a binder and emulsifier in creams and lotions.
Mecanismo De Acción
Dextrin palmitate acts as a surfactant, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties . Its hydrophilic properties allow it to form micelles, which are small spherical structures with an aqueous core surrounded by a hydrophobic shell. These micelles can stabilize emulsions and disperse other substances, such as drugs, within them.
Comparación Con Compuestos Similares
Maltodextrin: Another starch derivative used as a food additive and in pharmaceuticals.
Cyclodextrin: A cyclic oligosaccharide used in drug delivery and as a stabilizer in various formulations.
Sucrose palmitate: An ester of sucrose and palmitic acid used as an emulsifier in food and cosmetics.
Uniqueness: Dextrin palmitate is unique due to its enhanced emulsification, solubility, and stability compared to other starch derivatives. Its ability to form stable emulsions and disperse active ingredients makes it particularly valuable in the food, pharmaceutical, and cosmetic industries.
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.C16H32O2/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-29H,1-3H2;2-15H2,1H3,(H,17,18)/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYWJABWFHFTE-PHSJBMKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)

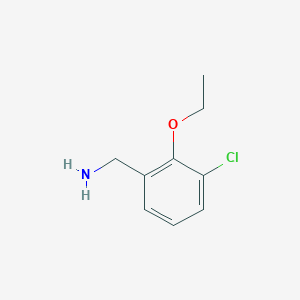
![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)
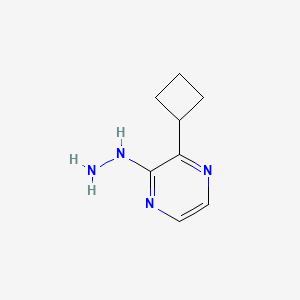

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)
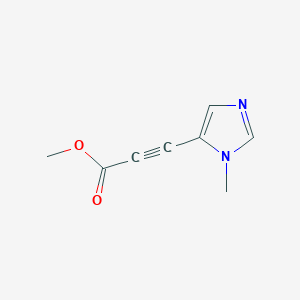

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)


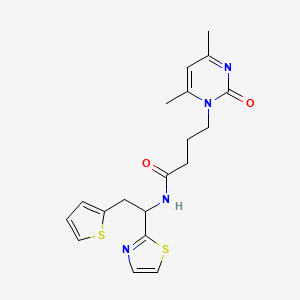
![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)
